molecular formula C9H10BrClO B1267353 1-(3-Bromopropoxy)-4-chlorobenzene CAS No. 27983-04-6

1-(3-Bromopropoxy)-4-chlorobenzene

Cat. No. B1267353
CAS RN: 27983-04-6
M. Wt: 249.53 g/mol
InChI Key: QVEAVDHTWIVBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-(3-Bromopropoxy)-4-chlorobenzene and related compounds has been extensively studied. Various methods have been developed to synthesize this compound efficiently, often involving bromination and chlorination reactions of specific benzene derivatives. For instance, a study on the preparation and characterization of related benzamide derivatives highlights the synthesis of bromo and chloro substituted benzene compounds through elimination reactions, reduction reactions, and bromization (Bi, 2015).

Molecular Structure Analysis

The molecular structure of 1-(3-Bromopropoxy)-4-chlorobenzene has been analyzed using various spectroscopic techniques. Experimental and theoretical investigations, including FT-IR, FT-Raman spectroscopy, and DFT calculations, provide insights into its structural aspects. These studies help in understanding the vibrational frequencies, optimized structures, and electronic properties of the compound (Udayakumar et al., 2011).

Chemical Reactions and Properties

The reactivity and participation of 1-(3-Bromopropoxy)-4-chlorobenzene in various chemical reactions have been a subject of research. Its role as an intermediate in the manufacture of other chemical compounds, including pharmaceuticals and agrochemicals, has been explored. Studies focusing on its solubility in different solvents, reaction kinetics, and interaction with other chemical entities offer valuable information for its application in synthetic chemistry (Jiang et al., 2013).

Physical Properties Analysis

The physical properties of 1-(3-Bromopropoxy)-4-chlorobenzene, such as solubility in various solvents, melting and boiling points, and crystalline structure, are crucial for its application in chemical syntheses. The solubility of this compound in aqueous ethanol mixtures has been measured, providing essential data for its purification and application in different chemical processes (Jiang et al., 2013).

Scientific Research Applications

Application 1: Synthesis of Chalcone Derivatives

  • Summary of the Application : Chalcone derivatives, including 1-(3-Bromopropoxy)-4-chlorobenzene, were synthesized and their effects on α-glucosidase were studied .
  • Methods of Application or Experimental Procedures : The chalcone derivatives were synthesized and characterized by 1H NMR, HRMS. The crystalline structures of some compounds were further characterized by X-ray crystal diffraction .
  • Results or Outcomes : Among the five compounds synthesized, two showed inhibitory activity on α-glucosidase, but two others increased the activity of α-glucosidase .

Application 2: Synthesis of Genistein Conjugates

  • Summary of the Application : A series of glycoconjugates, derivatives of genistein containing a C-glycosylated carbohydrate moiety, were synthesized and their anticancer activity was tested .
  • Methods of Application or Experimental Procedures : The target compounds were synthesized by treating ω-bromoalkyl C-glycosides derived from L-rhamnal with a tetrabutylammonium salt of genistein .
  • Results or Outcomes : The new, metabolically stable analogs of previously studied O-glycosidic genistein derivatives inhibited proliferation of cancer cell lines through inhibition of the cell cycle .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled .

properties

IUPAC Name

1-(3-bromopropoxy)-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEAVDHTWIVBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20279094
Record name 1-(3-Bromo-propoxy)-4-chloro-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromopropoxy)-4-chlorobenzene

CAS RN

27983-04-6
Record name 27983-04-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-Bromo-propoxy)-4-chloro-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-chlorophenol (5.0 g, 38.9 mmol) in dry THF (80 ml) under nitrogen cooled to 0° C. was added portionwise sodium hydride (60% in mineral oil, 171 g, 42.8 mmol). After stirring at 0° C. for 15 mins and room temperature for 30 mins, this mixture was added to a solution of 1,3-dibromopropane (4 ml, 77.8 mmol) in THF (20 ml) under nitrogen cooled to 0° C. The reaction mixture was stirred at room temperature for 30 mins and then heated at reflux for 5 hours. Saturated ammonium chloride solution (50 ml) was added and the mixture concentrated in vacuo. The residue was partitioned between ethyl acetate (150 ml) and water (150 ml). The organic layer was washed with brine (150 ml), dried over magnesium sulphate, filtered and concentrated in vacuo. Purification was by flash chromatography on silica eluting with dichloromethane afforded the title compound as a clear oil (2.6 g, 30%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
171 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
30%

Synthesis routes and methods II

Procedure details

10 g of potassium carbonate was added to 30 ml of a methyl ketone solution containing 15.9 g of p-chlorophenol, and the solution was then heated with stirring at 60° C. for 1 hour. Afterward, 30 ml of a methyl ethyl ketone solution containing 50 g of 1,3-dibromopropane was added dropwise; After the addition, the solution was heated under reflux for 3 hours. The reaction solution was then cooled and a precipitate was removed therefrom, and the solution was evaporated to dryness under reduced pressure to obtain 23.2 g of 4-chlorophenoxypropyl bromide.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a suspension of 1.53 g (63.8 mmol) of sodium hydride in 50 ml of dry dimethylformamide was added over thirty minutes a solution of 8.23 g (63.8 mmol) of 4-chlorophenol. After stirring for one hour at room temperature, 16 g (77 mmol) of 1,3-dibromopropane was added in one portion. The mixture was stirred for 68 hours, and the solvent removed under reduced pressure. The residue was dissolved in diethyl ether and washed with water. The aqueous layer was then extracted twice with ether. The combined organic extracts were washed three times with water, once with brine, then dried (MgSO4). After filtration, the solvent was removed under reduced pressure. The residue was chromatographed on silica gel, using 10% methylene chloride/hexane as the eluent and produced 710 mg of the title compound, which was homogeneous by thin layer chromatography (10% by volume of methylene chloride/hexane on silica gel plates).
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.23 g
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromopropoxy)-4-chlorobenzene
Reactant of Route 2
Reactant of Route 2
1-(3-Bromopropoxy)-4-chlorobenzene
Reactant of Route 3
Reactant of Route 3
1-(3-Bromopropoxy)-4-chlorobenzene
Reactant of Route 4
Reactant of Route 4
1-(3-Bromopropoxy)-4-chlorobenzene
Reactant of Route 5
Reactant of Route 5
1-(3-Bromopropoxy)-4-chlorobenzene
Reactant of Route 6
Reactant of Route 6
1-(3-Bromopropoxy)-4-chlorobenzene

Citations

For This Compound
10
Citations
XM Jiang, YH Hu, WG Yang, ZY Lei, RR Tang… - Journal of Solution …, 2013 - Springer
(3-Bromopropoxy)-4-chlorobenzene is an important intermediate for the manufacture of omoconazole nitrate. The solubilities of 1-(3-bromopropoxy)-4-chlorobenzene in aqueous …
Number of citations: 5 link.springer.com
W Yang, J Yao, X Zhao, Y Hu - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
In the molecule of the title compound, C8H8BrClO, the Cl atom lies slightly out of the aromatic ring plane [displacement = 0.072 (3) Å]. In the crystal structure, a π–π contact between the …
Number of citations: 1 scripts.iucr.org
H Al-Mughaid, S Nawasreh, H Naser, Y Jaradat… - Carbohydrate …, 2022 - Elsevier
Two families (A, B) of triazole conjugates derived from d-mannose possessing reversed linkage functionality were easily assembled by Cu(I) catalyzed azide-alkyne cycloaddition …
Number of citations: 4 www.sciencedirect.com
D Łażewska, A Siwek, A Olejarz-Maciej… - Pharmaceutics, 2022 - mdpi.com
The clinical symptoms of Parkinson’s disease (PD) appear when dopamine (DA) concentrations in the striatum drops to around 20%. Simultaneous inhibitory effects on histamine H 3 …
Number of citations: 9 www.mdpi.com
DT Seanego - 2015 - wiredspace.wits.ac.za
The world suffers under a serious threat of malaria with about 584 000 deaths reported each year and most of these fatalities being children under five years of age. Malaria is caused …
Number of citations: 1 wiredspace.wits.ac.za
J Tu, Z Li, Y Jiang, C Ji, G Han, Y Wang… - Journal of Medicinal …, 2019 - ACS Publications
Clinical treatment of cryptococcal meningitis (CM) remains a significant challenge because of the lack of effective and safe drug therapies. Developing novel CM therapeutic agents with …
Number of citations: 24 pubs.acs.org
Y Wu, L Zhou, X Zhang, J Gong, H Hao, Q Yin… - Journal of Solution …, 2018 - Springer
The solubilities of acetylpyrazine in seven pure solvents and one binary solvent mixture were determined by a dynamic analytic method at temperatures ranging from 268.15 to 308.15 K …
Number of citations: 3 link.springer.com
Q Huang, Y Tao, H Li, L Guo, L Wang, C Ban… - Journal of Molecular …, 2021 - Elsevier
In this study, The solubility of (R,S)-mandelic acid in different solvents, including mono-solvent (H 2 O, methanol, ethanol, n-propanol, isopropanol) and binary solvents (methanol + H 2 …
Number of citations: 4 www.sciencedirect.com
SC Simon - 2020 - search.proquest.com
Multiple cellular processes, including cell growth, the cell cycle, metabolism, differentiation, transformation, and apoptosis are regulated by MYC proteins. The frequent deregulation of …
Number of citations: 2 search.proquest.com
M Lena - archiv.ub.uni-marburg.de
Trypanosoma brucei (T. brucei) is the causative agent of the Human African Trypanosomiasis (HAT), which is a neglected disease with an endemic occurrence in 36 sub-Saharan …
Number of citations: 0 archiv.ub.uni-marburg.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.